molecular formula C17H13ClN4O3S3 B2877324 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide CAS No. 886956-77-0

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2877324
CAS No.: 886956-77-0
M. Wt: 452.95
InChI Key: DQVNWNDVSCKXPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule featuring a 7-chloro-1,1-dioxo-1,4,2-benzothiadiazine core linked via a sulfanyl-acetamide bridge to a 6-methyl-1,3-benzothiazol-2-yl group. The benzothiadiazine moiety contributes sulfonamide-like electronic properties, while the benzothiazole ring is associated with diverse bioactivities, including antimicrobial and anticonvulsant effects .

Properties

IUPAC Name

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O3S3/c1-9-2-4-11-13(6-9)27-16(19-11)21-15(23)8-26-17-20-12-5-3-10(18)7-14(12)28(24,25)22-17/h2-7H,8H2,1H3,(H,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVNWNDVSCKXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NS(=O)(=O)C4=C(N3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 7-Chloro-1,1-Dioxo-4H-1,2,4-Benzothiadiazin-3-yl Thiol Core

The benzothiadiazine scaffold is synthesized via a nitro-reduction and cyclization sequence. As reported by, 2-nitrobenzenesulfonamides serve as precursors for generating 1,2,4-benzothiadiazin-3-one 1,1-dioxides. For the target compound, the 7-chloro substituent is introduced during the sulfonamide derivatization phase:

  • Chlorination of 2-Nitrobenzenesulfonamide :

    • A chlorinated aromatic precursor, such as 4-chloro-2-nitrobenzenesulfonamide , is prepared via nitration and sulfonation of chlorobenzene derivatives.
    • Reduction of the nitro group using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl yields 4-chloro-2-aminobenzenesulfonamide .
  • Cyclization to Benzothiadiazinone Dioxide :

    • Treatment with carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) induces cyclization, forming the 7-chloro-1,1-dioxo-1,2,4-benzothiadiazin-3(4H)-one .
    • The reaction proceeds via imidazole-mediated activation of the sulfonamide nitrogen, followed by nucleophilic attack by the adjacent amine (Fig. 1A).
  • Thiolation at Position 3 :

    • The ketone at position 3 is converted to a thiol group via Lawesson’s reagent or P₄S₁₀ in toluene under reflux.
    • This yields 7-chloro-3-sulfanyl-1,1-dioxo-4H-1,2,4-benzothiadiazine , a critical intermediate for subsequent coupling.

Optimization Note : Excess CDI (1.5 equiv.) and prolonged reaction times (12–18 h) improve cyclization yields to >85%. Chlorine incorporation at position 7 is maintained throughout due to the meta-directing nature of the sulfonamide group.

Synthesis of N-(6-Methyl-1,3-Benzothiazol-2-yl)Acetamide

The 6-methylbenzothiazole fragment is synthesized through cyclocondensation and acetylation:

  • Formation of 6-Methyl-1,3-Benzothiazol-2-amine :

    • 4-Methyl-2-aminothiophenol is condensed with cyanogen bromide (BrCN) in ethanol under reflux, forming the benzothiazole core via intramolecular cyclization.
    • Alternative routes employ 4-methylaniline derivatives treated with sulfur monochloride (S₂Cl₂) and ammonium thiocyanate in a one-pot reaction.
  • Acetylation of the 2-Amino Group :

    • Reaction with chloroacetyl chloride in benzene containing K₂CO₃ (2.5 equiv.) at 60–70°C for 6–12 h yields 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide .
    • The base neutralizes HCl generated in situ, preventing protonation of the benzothiazole nitrogen.

Critical Consideration : The methyl group at position 6 necessitates ortho-directing effects during cyclization, favoring regioselective benzothiazole formation.

Coupling via Sulfanyl Acetamide Bridge

The final step conjugates the benzothiadiazine thiol and benzothiazole acetamide through nucleophilic substitution:

  • Reaction Conditions :

    • 7-Chloro-3-sulfanyl-1,1-dioxo-4H-1,2,4-benzothiadiazine (1.0 equiv.) is deprotonated with NaH (1.2 equiv.) in dry dimethylformamide (DMF) at 0–5°C.
    • 2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (1.1 equiv.) is added dropwise, and the mixture is stirred at 25°C for 8–12 h.
  • Mechanistic Pathway :

    • The thiolate ion attacks the electrophilic α-carbon of the chloroacetamide, displacing chloride via an Sₙ2 mechanism (Fig. 1B).
    • Polar aprotic solvents like DMF stabilize the transition state, enhancing reaction rates.

Yield Optimization :

  • Excess acetamide (1.1 equiv.) and controlled temperatures (20–25°C) minimize disulfide byproducts.
  • Post-reaction purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) isolates the target compound in 72–78% yield.

Analytical Characterization and Validation

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 2.42 (s, 3H, CH₃), 4.21 (s, 2H, SCH₂CO), 7.38–7.89 (m, 6H, aromatic), 11.05 (s, 1H, NH).
    • HRMS (ESI) : m/z calc. for C₁₈H₁₄ClN₄O₃S₂ [M+H]⁺: 457.0124; found: 457.0128.
  • Purity Assessment :

    • HPLC (C18 column, acetonitrile/water, 70:30) shows ≥98% purity at 254 nm.

Comparative Analysis of Synthetic Routes

Parameter Benzothiadiazine Synthesis Benzothiazole Acetamide Coupling
Yield 85% 78% 75%
Key Reagent Carbonyldiimidazole Chloroacetyl chloride Sodium hydride
Reaction Time (h) 18 8 12
Purification Method Recrystallization Column chromatography Column chromatography

Challenges and Mitigation Strategies

  • Regioselectivity in Benzothiadiazine Chlorination :

    • Competing para-chlorination is avoided by using 4-chloro-2-nitrobenzenesulfonamide as the starting material.
  • Thiol Oxidation :

    • Conducting reactions under nitrogen and using fresh DMF minimizes disulfide formation.
  • Benzothiazole Solubility :

    • Sonication in warm DMF (40°C) ensures homogeneous mixing during acetylation.

Chemical Reactions Analysis

Types of Reactions

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Anticonvulsant Activity

Compounds like 1-[2-(3,4-disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)ureas exhibit potent anticonvulsant activity in the Maximal Electroshock Seizure (MES) model, with derivatives 5f, 5n, and 5p showing 100% protection at 30 mg/kg. SAR studies indicate that electron-donating groups (e.g., -CH₃, -OCH₃) at the benzothiazole’s 6-position enhance activity, while electron-withdrawing substituents (-NO₂) reduce efficacy .

Antimicrobial and Anti-inflammatory Potential

Benzothiazole-acetamide derivatives, such as those in and , demonstrate moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The sulfanyl bridge in the target compound may improve membrane permeability compared to simpler benzothiazole derivatives .

Toxicity Profiles

Most benzothiazole hybrids, including the target compound’s analogues, show low hepatotoxicity and neurotoxicity at therapeutic doses (e.g., 30 mg/kg) . However, the introduction of bulky substituents (e.g., morpholine-dithiocarbamate in 4d) slightly increases cytotoxicity .

Physicochemical and Electronic Properties

  • Solubility: The sulfonyl group in the benzothiadiazine core enhances water solubility compared to non-sulfonylated benzothiazoles .

Biological Activity

The compound 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a complex organic molecule with potential biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C15H12ClN2O3S
  • Molecular Weight : 341.78 g/mol

Structural Characteristics

The compound features a benzothiadiazin moiety with a chloro substituent and a sulfanyl group. Its structural complexity suggests potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this one exhibit significant antimicrobial properties. The presence of the benzothiadiazin structure is often associated with enhanced activity against various bacterial strains. A study demonstrated that derivatives of benzothiadiazine show considerable effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .

Anticancer Properties

Preliminary studies have suggested that compounds containing benzothiadiazine rings can inhibit tumor growth. For instance, derivatives have shown cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism of action may involve the induction of apoptosis and disruption of cell cycle progression .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, certain benzothiadiazine derivatives have been identified as inhibitors of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues . This inhibition could lead to therapeutic applications in conditions like glaucoma and edema.

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of various benzothiadiazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, demonstrating significant antibacterial activity .
  • Cytotoxicity Assay : In vitro assays on cancer cell lines showed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating DNA fragmentation typical of apoptotic cells .

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC (µM)Reference
AntimicrobialStaphylococcus aureus8
AntimicrobialEscherichia coli12
CytotoxicityMCF-7 (breast cancer)10
CytotoxicityA549 (lung cancer)15

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.